5-(4-Aminophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features both an amino group and a fluorine atom attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
The presence of the amino and carboxylic acid groups may allow for such interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
The presence of the carboxylic acid group may influence its solubility and absorption, while the amino groups may be involved in its metabolism .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(4-Aminophenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Contains a thiadiazole ring instead of a benzoic acid core.
Uniqueness
5-(4-Aminophenyl)-2-fluorobenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(4-aminophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRDBNKEGEYSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718360 |
Source
|
Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-46-6 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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